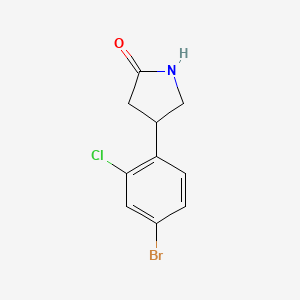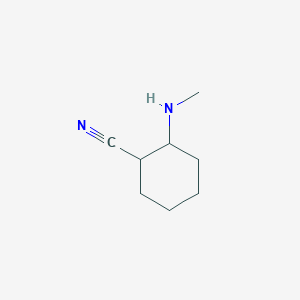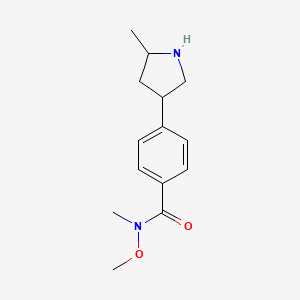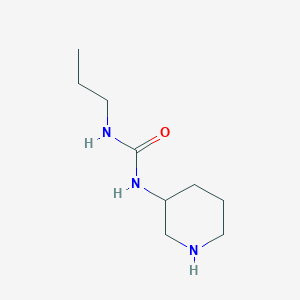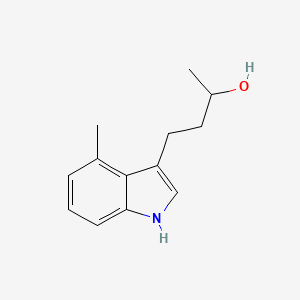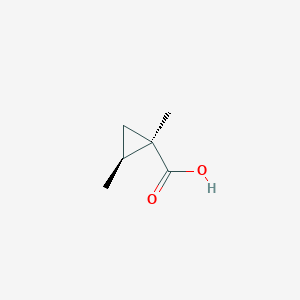
2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar fluorination techniques as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as hydroxide ions (OH−) or halide ions (Cl−, Br−).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, making it a potent inhibitor of certain enzymes. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-oxopyrrolidin-1-yl)propanoic acid: This compound lacks the fluorine atoms present in 2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid.
2,2-Difluoro-1,3,2-oxazaborolidin-5-ones: These compounds also contain fluorine atoms but have a different core structure.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms increase the compound’s stability, reactivity, and binding affinity, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C7H9F2NO3 |
|---|---|
Peso molecular |
193.15 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9F2NO3/c8-7(9,6(12)13)4-10-3-1-2-5(10)11/h1-4H2,(H,12,13) |
Clave InChI |
ZVPSEFMOJDJADH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


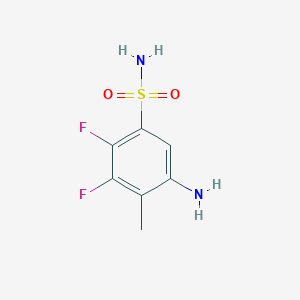
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
![2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)

